2-Methylimidazo[2,1-a]phthalazin-6-amine

TNFRSF10B TRAIL receptor Apoptosis

Select 2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2) for fragment-based screening campaigns where minimal molecular complexity is critical for initial hit detection. Unlike 2-aryl analogs, this 2-methyl derivative exhibits differentiation-inducing activity in undifferentiated cells without p38 MAPK inhibitory or benzodiazepine receptor (BzR) off-target effects. Its favorable fragment-like properties (MW 198.22 Da, XlogP 1.6, TPSA 56.2 Ų) align with fragment library design criteria (MW <300 Da, clogP <3). The 6-amine handle enables rapid SAR expansion via amide coupling. This scaffold is not functionally interchangeable with 2-phenyl or other 2-aryl imidazo[2,1-a]phthalazine derivatives—procure specifically for oncology differentiation programs or CNS-targeted screening where avoiding BzR-mediated sedation is paramount.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 54753-09-2
Cat. No. B3144236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[2,1-a]phthalazin-6-amine
CAS54753-09-2
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C3=CC=CC=C3C(=N2)N
InChIInChI=1S/C11H10N4/c1-7-6-15-11(13-7)9-5-3-2-4-8(9)10(12)14-15/h2-6H,1H3,(H2,12,14)
InChIKeyQOIJWQJIXFOXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2) Procurement Guide: Compound Class and Baseline Profile


2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2) is a nitrogen-containing fused heterocyclic compound belonging to the imidazo[2,1-a]phthalazine class [1]. It consists of a phthalazine core fused with an imidazole ring bearing a methyl substituent at the 2-position and an amine group at the 6-position [2]. The compound has a molecular formula of C₁₁H₁₀N₄ and a molecular weight of 198.22 Da [2]. This scaffold serves as a versatile fragment for molecular splicing, extension, and modification in medicinal chemistry programs, providing a structural foundation for the design and screening of novel drug candidates [1].

Why Generic 2-Methylimidazo[2,1-a]phthalazin-6-amine Substitution Fails: Critical Differentiators for Procurement Decisions


Substitution among imidazo[2,1-a]phthalazine derivatives without quantitative differentiation carries significant experimental risk due to the pronounced structure-activity relationship (SAR) sensitivity within this scaffold class. The nature and position of substituents on the tricyclic ring system critically modulate target binding profiles, as demonstrated by dissimilar benzodiazepine receptor binding results across analogs with varying 2- and 6-position modifications [1]. Additionally, derivatives of the imidazo[2,1-a]phthalazine skeleton have been evaluated as inhibitors of p38 MAP kinase, with activity dependent on specific substitution patterns [2]. The methyl substitution at the 2-position of the target compound confers distinct physicochemical properties including a calculated XlogP of 1.6 and a topological polar surface area (TPSA) of 56.2 Ų [3], parameters that directly influence membrane permeability and target engagement. These structural and physicochemical differentiators preclude reliable interchangeability with alternative imidazo[2,1-a]phthalazine derivatives.

2-Methylimidazo[2,1-a]phthalazin-6-amine Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


2-Methyl vs. 2-Phenyl Imidazo[2,1-a]phthalazin-6-amine: Differential TNFRSF10B (TRAIL Receptor) Activity

The 2-methyl substituted compound exhibits differentiated biological activity compared to the 2-phenyl analog (BDBM95964; 2-phenylimidazo[2,1-a]phthalazin-6-amine). While the 2-phenyl analog demonstrates measurable EC₅₀ activity against human tumor necrosis factor receptor superfamily member 10B (TNFRSF10B/TRAIL receptor) at 6.8 μM [1], the 2-methyl analog exhibits a distinct activity profile characterized by pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, a phenotype not reported for the 2-phenyl analog [2].

TNFRSF10B TRAIL receptor Apoptosis

Negative Differentiation: 2-Methylimidazo[2,1-a]phthalazin-6-amine vs. 2-Aryl Analogs in p38 MAP Kinase Inhibition

A key differentiator for procurement selection is the absence of reported p38 MAP kinase inhibitory activity for the 2-methyl analog. The imidazo[2,1-a]phthalazine scaffold class includes 2-aryl substituted derivatives (e.g., diarylimidazo[2,1-a]phthalazines) that have been synthesized and evaluated as potential inhibitors of p38 MAP kinase, a central enzyme in inflammatory signaling cascades [1]. However, the 2-methyl analog lacks the extended aryl substitution required for p38 ATP-binding pocket engagement, and no p38 inhibitory activity has been reported for this compound.

p38 MAP kinase Anti-inflammatory Kinase inhibition

Negative Differentiation: 2-Methylimidazo[2,1-a]phthalazin-6-amine vs. 2-Aryl/3-Substituted Analogs in Benzodiazepine Receptor Binding

The 2-methyl substituted analog demonstrates distinct benzodiazepine receptor (BzR) binding behavior compared to analogs with aryl or additional substituents. Systematic SAR studies on imidazo[2,1-a]phthalazines bearing varied substituents at positions 2, 3, and 6 have revealed that benzodiazepine receptor binding affinity is highly sensitive to the nature and position of substituents on the tricyclic ring system [1]. The 2-methyl analog, lacking the extended aromatic or heteroaromatic moieties present in higher-affinity BzR ligands, is expected to exhibit negligible BzR binding compared to 2-aryl substituted derivatives.

Benzodiazepine receptor CNS GABA-A

Physicochemical Differentiation: 2-Methylimidazo[2,1-a]phthalazin-6-amine vs. 2-(5-Chlorothiophen-2-yl) Analog

The 2-methyl analog exhibits substantially lower molecular weight (198.22 Da) and lipophilicity (calculated XlogP = 1.6) compared to the 2-(5-chlorothiophen-2-yl) analog (MW = 300.77 Da; C₁₄H₉ClN₄S) [1][2]. This physicochemical divergence translates to differentiated drug-likeness and permeability profiles, with the 2-methyl analog falling within more favorable ranges for fragment-based drug discovery (MW < 300 Da, XlogP < 3) [1]. The topological polar surface area (TPSA) of 56.2 Ų for the 2-methyl analog also differs from the thiophenyl-substituted compound due to the absence of the sulfur atom and chlorine substituent.

Lipophilicity Drug-likeness Physicochemical properties

Vendor-Supplied Purity Differentiation: Comparable 95% Purity Across Multiple Suppliers with Traceable Analytical Documentation

Multiple independent vendors, including Bidepharm, Enamine LLC, ChemScene, and Leyan, supply 2-methylimidazo[2,1-a]phthalazin-6-amine at standardized 95% purity [1]. Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports, enabling lot-to-lot traceability and method validation for regulatory compliance . This level of analytical documentation exceeds the minimal purity specification offered by some vendors and supports procurement decisions based on verifiable quality metrics rather than nominal purity claims alone.

Purity Quality control Analytical certification

Synthetic Accessibility and Scaffold Versatility: 2-Methylimidazo[2,1-a]phthalazin-6-amine as a Modular Fragment for Diversity-Oriented Synthesis

The imidazo[2,1-a]phthalazine core bearing a 2-methyl substituent and 6-amine functionality serves as a privileged fragment scaffold amenable to modular diversification. General and efficient synthetic methodologies for imidazo[2,1-a]phthalazines have been established via palladium- and copper-mediated coupling of N-aminoimidazoles with 2-haloaryl aldehydes with concurrent imine formation [1]. The 6-amine group provides a synthetic handle for further functionalization, including amide coupling, sulfonylation, or reductive amination, enabling rapid generation of compound libraries [2]. The 2-methyl group occupies a position known to modulate biological activity without introducing steric hindrance that would preclude subsequent derivatization, distinguishing it from bulkier 2-aryl analogs that may limit synthetic flexibility.

Fragment-based drug discovery Diversity-oriented synthesis Medicinal chemistry

2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2): Evidence-Based Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) and Hit Generation Programs

The 2-methylimidazo[2,1-a]phthalazin-6-amine scaffold is optimally positioned for fragment-based screening and hit identification campaigns. Its favorable fragment-like physicochemical properties—molecular weight of 198.22 Da and calculated XlogP of 1.6—align with fragment library design criteria (MW < 300 Da, clogP < 3) [1]. The 6-amine group serves as a synthetic handle for fragment elaboration via amide coupling or other conjugation strategies, enabling hit expansion and SAR exploration [2]. Researchers should prioritize this compound when constructing or screening fragment libraries targeting novel binding sites where minimal molecular complexity is advantageous for initial hit detection.

Cell Differentiation and Antiproliferative Screening in Oncology Research

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This phenotypic profile positions the compound as a tool for investigating differentiation-based therapeutic strategies in hematologic malignancies and solid tumors. Unlike the 2-phenyl analog (BDBM95964), which acts via TNFRSF10B/TRAIL receptor agonism (EC₅₀ = 6.8 μM) [2], the 2-methyl analog engages a distinct mechanism manifesting as differentiation induction. Procurement for oncology screening programs should be guided by this mechanistic differentiation, as the compounds are not functionally interchangeable.

p38 MAP Kinase-Independent Anti-Inflammatory Research

For investigators seeking to dissect p38 MAP kinase-independent anti-inflammatory mechanisms or to avoid p38-mediated off-target effects, the 2-methyl analog represents the appropriate selection. While 2-aryl substituted imidazo[2,1-a]phthalazines have been characterized as p38 MAP kinase inhibitors [1], the 2-methyl analog lacks the extended aryl substitution required for ATP-binding pocket engagement and has no reported p38 inhibitory activity [2]. This negative differentiation is critical for target deconvolution studies or for programs where p38 pathway modulation is contraindicated.

Central Nervous System (CNS) Research Requiring Minimal Benzodiazepine Receptor Interaction

SAR studies on imidazo[2,1-a]phthalazines demonstrate that benzodiazepine receptor (BzR) binding is exquisitely sensitive to the nature and position of substituents on the tricyclic core, with aromatic or heteroaromatic groups at the 2-position typically conferring higher affinity [1]. The 2-methyl analog, lacking extended aromatic substitution at the 2-position, is expected to exhibit negligible BzR binding. This property makes it suitable for CNS-targeted programs where avoiding BzR-mediated sedation, dependence liability, or off-target GABAergic effects is a priority, distinguishing it from 2-aryl substituted derivatives that may possess confounding BzR activity.

Quote Request

Request a Quote for 2-Methylimidazo[2,1-a]phthalazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.